molecular formula C17H12BrNO3 B2549405 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid CAS No. 65418-09-9

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid

Cat. No.: B2549405
CAS No.: 65418-09-9
M. Wt: 358.191
InChI Key: BUKVDFRKLWQRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid (CAS 103862-10-8) is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09000 . This quinolinone derivative features a bromo substituent and an acetic acid side chain, making it a valuable synthetic intermediate for researchers in medicinal chemistry. The quinolinone core is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . While the specific biological profile of this compound is a subject for ongoing research, its structure suggests potential as a key building block. It can be used to create more complex molecules for screening against various biological targets or for developing fluorescence sensors and other specialty chemicals . The reactivity of the acetic acid group allows for further functionalization, such as the formation of amide bonds or conjugates, which is a common strategy to optimize the pharmacokinetic properties of lead compounds . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKVDFRKLWQRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331245
Record name 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65418-09-9
Record name 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-4-phenylquinoline followed by acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for acylation. The reactions are usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) under reflux conditions.

Major Products Formed

    Oxidation: 2-(6-Bromo-2-oxo-4-phenylquinolin-3-yl)acetic acid.

    Reduction: 2-(2-Hydroxy-4-phenylquinolin-3-yl)acetic acid.

    Substitution: 2-(6-Azido-2-hydroxy-4-phenylquinolin-3-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid lie in its pharmacological properties:

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to structurally similar compounds. The following table summarizes some related compounds and their characteristics:

Compound NameStructural DifferencesBiological Activity
2-HydroxyquinolineLacks bromine and phenyl groupsLess potent in biological applications
4-HydroxyquinolineDifferent substitution patternVaries in biological activity
2-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)acetic acidChlorine instead of bromineMay alter reactivity and biological properties

The presence of the bromine atom enhances the compound's reactivity and potential therapeutic profiles compared to other derivatives.

Mechanistic Studies

Research into the interaction mechanisms of this compound has focused on its binding affinity for biological targets involved in DNA metabolism. Understanding these interactions could elucidate its mechanism of action and inform further drug design strategies aimed at enhancing efficacy and minimizing side effects.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of quinoline derivatives similar to this compound:

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions, which allow for the modification of functional groups to optimize biological activity.
  • Biological Evaluations : Various derivatives have been tested for their antimicrobial and anticancer activities, showing promising results that warrant further investigation into their pharmacological potential .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core: Quinoline.
  • Substituents :
    • 6-Bromo (electron-withdrawing, enhances reactivity in cross-coupling reactions).
    • 2-Hydroxy (hydrogen-bonding capability, impacts solubility).
    • 4-Phenyl (hydrophobic moiety, may influence membrane permeability).
    • 3-Acetic acid (enhances solubility, facilitates conjugation).
Similar Compounds :

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid : Core: Furoquinoline (fused furan and quinoline rings). Substituents:

  • 4-Methoxyphenyl (electron-donating group, alters electronic profile).
  • No bromo or hydroxy groups.

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid : Core: 1,2-Dihydroquinoline (reduced quinoline ring). Substituents:

  • 6-Chloro (smaller halogen, less steric hindrance than bromo).
  • 2-Oxo (keto group, affects tautomerism and hydrogen bonding). Key Difference: The 1,2-dihydroquinoline structure may confer distinct redox properties.

2-(3-Bromo-4-methoxyphenyl)acetic Acid : Core: Phenyl (non-heterocyclic). Substituents:

  • 3-Bromo, 4-methoxy (meta-substitution pattern vs. para in quinoline derivatives).

Physicochemical Properties

Property Target Compound 2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic Acid (6-Chloro-2-oxo-4-phenylquinolin-3-yl)acetic Acid 2-(3-Bromo-4-methoxyphenyl)acetic Acid
Molecular Weight ~372.2 g/mol (calculated) ~389.3 g/mol ~343.8 g/mol 245.1 g/mol
Solubility Moderate (polar solvents) High (acetic acid side chain) High (acetic acid moiety) Moderate (methoxy enhances solubility)
Reactivity Bromo enables cross-coupling Methoxy stabilizes electron density Chloro allows nucleophilic substitution Bromo and methoxy direct electrophilic substitution

Biological Activity

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid is a quinoline derivative notable for its unique structural features, including a bromine atom at the sixth position and a hydroxyl group at the second position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent.

The molecular formula of this compound is C18H14BrNO3, with a molecular weight of approximately 372.21 g/mol. The presence of functional groups such as the carboxylic acid contributes to its acidic properties and biological activity.

The compound's biological activity is primarily attributed to its interaction with specific enzymes, particularly topoisomerases, which are crucial for DNA replication. By inhibiting these enzymes, the compound may exhibit anticancer properties. Additionally, it has been suggested that similar compounds demonstrate antioxidant activity, indicating potential protective effects against oxidative stress .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar quinoline derivatives:

Compound NameStructural DifferencesBiological Activity
2-HydroxyquinolineLacks bromine and phenyl groupsLess potent in biological applications
4-HydroxyquinolineDifferent substitution patternVaries in biological activity
2-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)acetic acidChlorine instead of bromineMay alter reactivity and biological properties

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to structurally similar compounds .

Case Studies

Several case studies have illustrated the biological effects of quinoline derivatives:

  • Study on HDAC Inhibitors : Research involving quinoline derivatives indicated that certain modifications can lead to selective inhibition of histone deacetylases (HDACs), which are implicated in various cancers. Compounds with similar frameworks exhibited IC50 values in the nanomolar range against cancer cell lines .
  • Apoptosis Induction : A study revealed that quinoline derivatives activate apoptotic pathways through caspase activation, leading to increased DNA fragmentation in treated cancer cells . This suggests that this compound may similarly induce apoptosis via related mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid, and how can purity be ensured?

  • Methodology :

  • Synthesis : Start with a quinoline scaffold functionalized at the 4-position with a phenyl group. Introduce the bromine substituent at the 6-position via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄ or FeBr₃ catalysis). The acetic acid moiety at the 3-position can be introduced via nucleophilic substitution or coupling reactions, such as a Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on precursor availability .
  • Purification : Use recrystallization (solvent optimization via polarity gradients) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >95% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Perform ¹H NMR (500 MHz, DMSO-d₆) to confirm the presence of the hydroxy group (broad singlet at δ ~10-12 ppm) and aromatic protons. ¹³C NMR will resolve the carbonyl (C=O) signal at ~170-175 ppm. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₇H₁₂BrNO₃) .
  • X-ray Crystallography : If single crystals are obtainable, crystallographic data will unambiguously confirm stereoelectronic features and intramolecular hydrogen bonding (e.g., between -OH and quinoline N) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the bromine substituent in catalytic or biological systems?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model the electronic effects of bromine substitution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., enzymes) to assess steric/electronic compatibility. Software like GROMACS or AMBER can model binding affinities and conformational stability .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodology :

  • Dose-Response Assays : Conduct IC₅₀/EC₅₀ studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Pair with cytotoxicity assays (MTT or LDH release) to differentiate target-specific activity from general toxicity .
  • Structural Analog Synthesis : Modify the phenyl or acetic acid moieties (e.g., fluorinated analogs from ) to isolate structure-activity relationships (SAR). Compare bioactivity trends to identify critical functional groups .

Q. What experimental design principles optimize reaction conditions for scale-up?

  • Methodology :

  • Factorial Design : Use a 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal yield/purity trade-offs .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability in real time .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodology :

  • Cross-Validation : Compare NMR/LC-MS data with structurally similar compounds (e.g., ’s 2-(5-Bromo-2-hydroxyphenyl)acetic acid). Use deuterated solvents with controlled pH to minimize signal splitting .
  • Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo or PubChem to enable peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.